N-(2-methoxyphenyl)-2-nitro-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
Description
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-nitro-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5/c1-27-17-10-5-4-9-16(17)21(13-20-12-6-11-18(20)23)19(24)14-7-2-3-8-15(14)22(25)26/h2-5,7-10H,6,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYAKFHLYYVLQOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CN2CCCC2=O)C(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Related compounds have been shown to interact with proteins such as tnf-alpha and jam3. These proteins play crucial roles in inflammation and cell adhesion, respectively.
Mode of Action
Related compounds have been shown to cleave the membrane-bound precursor of tnf-alpha to its mature soluble form. This process is responsible for the proteolytical release of soluble JAM3 from endothelial cells surface.
Biochemical Pathways
The compound is likely to affect several biochemical pathways. For instance, N-Methyl-2-pyrrolidone, a related compound, is rapidly biotransformed by hydroxylation to 5-hydroxy-N-methyl-2-pyrrolidone, which is further oxidized to N-methylsuccinimide. This intermediate is further hydroxylated to 2-hydroxy-N-methylsuccinimide.
Pharmacokinetics
Related compounds have exhibited linear pharmacokinetics at certain doses. Nonlinear kinetics were more pronounced after multiple dosing.
Biological Activity
N-(2-methoxyphenyl)-2-nitro-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features a methoxyphenyl group, a nitro group, and a pyrrolidine moiety, which are critical for its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.
Research indicates that this compound may exert its effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cellular signaling pathways, which can affect cell proliferation and apoptosis.
- Modulation of Receptor Activity : It may act as an agonist or antagonist at various receptors, influencing neurotransmitter release and cellular responses.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. For instance, it has been evaluated for its ability to induce apoptosis in cancer cell lines.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 5.0 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 3.5 | Cell cycle arrest |
| A549 (Lung Cancer) | 4.2 | Inhibition of angiogenesis |
These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.
Neuroprotective Effects
In addition to its anticancer properties, this compound has demonstrated neuroprotective effects in preclinical models. It has been shown to protect neuronal cells from oxidative stress-induced damage.
Table 2: Neuroprotective Activity
| Model | Concentration (µM) | Protective Effect (%) |
|---|---|---|
| SH-SY5Y Cells | 10 | 75 |
| Primary Neurons | 5 | 60 |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the methoxy and nitro groups can significantly affect the biological activity of the compound. For example, replacing the methoxy group with other substituents has been shown to enhance potency against specific cancer cell lines.
Table 3: SAR Findings
| Substituent | Activity Change |
|---|---|
| -OCH3 | Baseline |
| -Cl | Increased potency |
| -F | Decreased potency |
Case Study 1: Antitumor Efficacy in Animal Models
In vivo studies using xenograft models have demonstrated that this compound significantly reduces tumor size compared to controls. The mechanism appears to involve enhanced apoptosis and reduced angiogenesis.
Case Study 2: Neuroprotection in Stroke Models
A study investigating the neuroprotective effects in stroke models found that treatment with this compound resulted in a significant reduction in infarct volume and improved neurological outcomes.
Comparison with Similar Compounds
N-(2-Methoxyphenyl)-2-((4-nitrobenzyl)oxy)benzamide
Key Features :
Comparison :
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB)
Key Features :
Comparison :
Nitazoxanide (NTZ)
Key Features :
Comparison :
Crystal Structure Analysis
N-(2-Methoxyphenyl)-2-nitrobenzamide (from ) was characterized via X-ray diffraction, confirming planar benzamide geometry and intermolecular hydrogen bonding involving nitro and methoxy groups. The pyrrolidinone methyl group in the target compound may introduce conformational flexibility, altering crystallinity .
Physicochemical and Pharmacological Properties
Solubility and Bioavailability
- Pyrrolidinone Group: The 2-oxopyrrolidin-1-ylmethyl moiety likely enhances solubility compared to non-polar substituents (e.g., bromo in 4MNB) due to its lactam ring’s hydrogen-bonding capacity .
- Nitro Group : Reduces logP (increasing hydrophilicity) but may confer redox activity, as seen in NTZ’s antiparasitic mechanism .
Preparation Methods
Reaction of 2-Methoxyaniline with 2-Nitrobenzoyl Chloride
The foundational step involves synthesizing the N-(2-methoxyphenyl)-2-nitrobenzamide core. A method adapted from single-crystal X-ray diffraction studies employs 2-methoxyaniline and 2-nitrobenzoyl chloride in pyridine at ambient temperature for 15 hours. The reaction proceeds via nucleophilic acyl substitution:
Procedure :
- 2-Methoxyaniline (65.7 mmol) and 2-nitrobenzoyl chloride (86.9 mmol) are combined in pyridine (20 mL).
- The mixture is stirred at 25°C, followed by aqueous workup to precipitate the crude product.
- Recrystallization from benzene yields yellow crystalline N-(2-methoxyphenyl)-2-nitrobenzamide (75% yield, m.p. 95–96°C).
Key Parameters :
| Parameter | Value |
|---|---|
| Solvent | Pyridine |
| Temperature | 25°C |
| Reaction Time | 15 hours |
| Yield | 75% |
| Purification | Benzene recrystallization |
This step avoids side reactions due to pyridine’s dual role as solvent and acid scavenger.
Introduction of the Pyrrolidinone Methylene Group
Alkylation via Chloromethylpyrrolidinone
The tertiary amide nitrogen is functionalized using chloromethyl-2-pyrrolidinone. This method mirrors strategies for analogous compounds, where alkylation is performed under basic conditions.
Procedure :
- N-(2-Methoxyphenyl)-2-nitrobenzamide (1 equiv) is dissolved in dimethylformamide.
- Sodium hydride (1.2 equiv) is added to deprotonate the amide nitrogen.
- Chloromethyl-2-pyrrolidinone (1.1 equiv) is introduced, and the reaction is heated to 60°C for 6 hours.
- The product is isolated via aqueous extraction and purified by ethanol recrystallization.
Optimization Insights :
Mannich Reaction Approach
An alternative route employs a Mannich reaction to construct the methylene bridge. This one-pot method utilizes formaldehyde and 2-pyrrolidinone.
Procedure :
- N-(2-Methoxyphenyl)-2-nitrobenzamide, formaldehyde (37% aqueous, 1.5 equiv), and 2-pyrrolidinone (1.2 equiv) are refluxed in glacial acetic acid for 2 hours.
- The mixture is cooled, and the product precipitates upon water addition.
- Recrystallization from ethanol affords the target compound (62% yield).
Comparative Data :
| Parameter | Alkylation Method | Mannich Method |
|---|---|---|
| Solvent | DMF | Acetic acid |
| Temperature | 60°C | Reflux |
| Reaction Time | 6 hours | 2 hours |
| Yield | 68% | 62% |
| Purity (HPLC) | >95% | 93% |
The Mannich method offers shorter reaction times but lower yields due to competing side reactions.
Reaction Optimization and Mechanistic Insights
Solvent Effects on Alkylation
Polar aprotic solvents like dimethylacetamide (DMA) and 1-methyl-2-pyrrolidone (NMP) enhance reaction rates and yields by stabilizing ionic intermediates. Trials comparing solvents show:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMA | 37.8 | 72 |
| NMP | 32.2 | 68 |
| DMF | 36.7 | 68 |
| THF | 7.5 | 42 |
Higher dielectric solvents improve charge separation, facilitating nucleophilic attack.
Acid Catalysis in Mannich Reactions
Adding sulfuric acid (6–8 wt%) to Mannich reactions in NMP increases yields to 78% by protonating formaldehyde and enhancing electrophilicity. However, excessive acid promotes decomposition of the nitro group.
Characterization and Analytical Data
Spectroscopic Confirmation
Crystallographic Data
Single-crystal X-ray diffraction of analogous compounds reveals twisted nitro groups (40.2° dihedral angle) and intermolecular N–H···O hydrogen bonds stabilizing the lattice.
Q & A
Q. What are the common synthetic routes for preparing N-(2-methoxyphenyl)-2-nitro-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide, and what reaction conditions optimize yield and purity?
- Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the benzamide core via coupling between 2-nitrobenzoic acid derivatives and substituted anilines. Key steps include:
- Acylation: Reacting 2-nitrobenzoyl chloride with 2-methoxyaniline under basic conditions (e.g., pyridine or triethylamine) to form the primary benzamide intermediate .
- Mannich Reaction: Introducing the 2-oxopyrrolidin-1-ylmethyl group via a Mannich reaction using formaldehyde and pyrrolidinone, optimized at 60–80°C in ethanol or DMF .
- Microwave-Assisted Synthesis: For improved efficiency, microwave irradiation (e.g., 100°C, 30 min) can enhance reaction rates and yields (up to 86% in analogous compounds) .
Purification often employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from methanol .
Q. Which spectroscopic and analytical techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer:
- NMR Spectroscopy: H and C NMR confirm the presence of methoxy (δ 3.8–4.0 ppm), nitro (δ 8.2–8.5 ppm aromatic protons), and pyrrolidinone (δ 2.1–2.5 ppm) groups .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H] calculated for CHNO: 406.1399) .
- HPLC/Purity Analysis: Reverse-phase HPLC (C18 column, acetonitrile/water) ensures >95% purity .
Q. What are the primary biological targets or therapeutic applications investigated for this benzamide derivative?
- Methodological Answer:
- Anticancer Activity: Analogous benzamides induce apoptosis in cancer cell lines (e.g., HeLa, IC = 12 µM) via caspase-3 activation .
- Enzyme Inhibition: The nitro group and pyrrolidinone moiety may target kinases (e.g., EGFR) or proteases, validated via kinase inhibition assays .
Advanced Research Questions
Q. How can researchers design experiments to investigate the structure-activity relationships (SAR) of this compound against specific biological targets?
- Methodological Answer:
- Analog Synthesis: Modify substituents (e.g., replace nitro with cyano or methoxy groups) to assess impact on activity .
- Biological Assays: Compare IC values across analogs using MTT assays (72-hour exposure) and molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity .
- Table: SAR of Key Derivatives
| Substituent (R) | IC (HeLa) | Binding Affinity (kcal/mol) |
|---|---|---|
| -NO | 12 µM | -9.2 |
| -CN | 18 µM | -8.5 |
| -OCH | 25 µM | -7.9 |
Q. What strategies are recommended for resolving contradictions in biological activity data across different studies involving this compound?
- Methodological Answer:
- Assay Standardization: Validate cell culture conditions (e.g., serum concentration, passage number) and use internal controls (e.g., doxorubicin) to normalize data .
- Metabolic Stability Testing: Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation .
- Computational Validation: Replicate conflicting results using molecular dynamics simulations (e.g., GROMACS) to verify target interactions .
Q. What computational methods are employed to predict the binding affinity and interaction mechanisms of this compound with its targets?
- Methodological Answer:
- Molecular Docking: Use Schrödinger Maestro or AutoDock to model interactions with EGFR (PDB ID: 1M17). The nitro group forms hydrogen bonds with Lys721, while the pyrrolidinone interacts with hydrophobic pockets .
- MD Simulations: Run 100-ns simulations in explicit solvent (TIP3P water) to assess binding stability and identify key residues (e.g., Thr766) .
Q. How do variations in reaction solvents and catalysts impact the stereochemistry and yield during synthesis?
- Methodological Answer:
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may increase by-products. Ethanol balances yield (70–75%) and purity .
- Catalyst Optimization: Use Pd/C for hydrogenation steps (20 psi H, 25°C) to reduce nitro groups without over-reduction .
Q. What are the key degradation pathways of this compound under different storage conditions, and how can stability be enhanced?
- Methodological Answer:
- Hydrolytic Degradation: The amide bond hydrolyzes in aqueous buffers (pH < 3 or > 10), confirmed via LC-MS .
- Stabilization Strategies: Lyophilize the compound for long-term storage (-20°C, desiccated) or formulate with cyclodextrins to enhance aqueous stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
